
1-Methyl-2-methylsulfonyl-4-nitroimidazole
Vue d'ensemble
Description
1-Methyl-2-methylsulfonyl-4-nitroimidazole is a synthetic nitroimidazole compound known for its anti-protozoal and bactericidal properties. Unlike many other nitroimidazoles, it is non-mutagenic, making it a safer alternative for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-methylsulfonyl-4-nitroimidazole typically involves the nitration of 1-methyl-2-methylsulfonylimidazole. This process can be achieved using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the imidazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-methylsulfonyl-4-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or acetonitrile.
Major Products:
Reduction: 1-Methyl-2-methylsulfonyl-4-aminoimidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Antiparasitic Activity
Chagas Disease Treatment
One of the most significant applications of 1-methyl-2-methylsulfonyl-4-nitroimidazole is its potential use in treating Chagas disease, caused by the parasite Trypanosoma cruzi. The compound has shown promising results in combination therapies with other nitro compounds, enhancing the efficacy of treatment regimens. Studies indicate that combinations of suboptimal doses of nitro drugs lead to faster suppression of parasitemia compared to monotherapies, achieving higher cure levels without significant toxic effects .
Human African Trypanosomiasis (HAT)
The compound is also being investigated for its role in treating HAT, a neglected tropical disease. Fexinidazole, a related nitroimidazole, has been highlighted for its effectiveness against both acute and chronic forms of HAT. The genotoxicity profile of fexinidazole suggests that derivatives like this compound could offer safer alternatives with effective therapeutic outcomes .
Antibacterial Properties
Research has demonstrated that derivatives of nitroimidazoles possess significant antibacterial activity against various pathogens including Staphylococcus aureus, E. coli, and Salmonella. The presence of the methylsulfonyl group enhances the compound's interaction with bacterial targets, potentially leading to new antibiotics .
Cancer Research
Nitroimidazoles have been explored as potential radio-sensitizers in cancer treatment. The compounds can generate reactive intermediates under hypoxic conditions, which interact with cellular components such as DNA and proteins, inhibiting tumor growth. This mechanism positions this compound as a candidate for further investigation in oncological therapies .
Synthesis and Derivatives
The synthesis of this compound involves various chemical processes that enhance its pharmacological properties. For instance, modifications to the nitroimidazole scaffold have led to numerous analogs with improved efficacy against protozoal infections and enhanced safety profiles .
Data Table: Summary of Applications
Application Area | Description | Efficacy/Notes |
---|---|---|
Chagas Disease Treatment | Combination therapies improve treatment efficacy | Higher cure rates observed without toxicity |
Human African Trypanosomiasis | Potential for safe oral treatment alternatives | Effective against both acute and chronic forms |
Antibacterial Properties | Active against multiple bacterial strains | Significant activity noted against common pathogens |
Cancer Research | Potential as a radio-sensitizer | Inhibits tumor growth via reactive intermediates |
Case Studies and Research Findings
- Combination Therapy Study : A study demonstrated that combining this compound with other nitro compounds resulted in an 83.3% cure rate in murine models infected with T. cruzi, highlighting its potential in enhancing treatment protocols .
- Genotoxicity Evaluation : Research on fexinidazole revealed that derivatives like this compound exhibited lower genotoxicity profiles, making them suitable candidates for further drug development aimed at treating neglected diseases .
- Antibacterial Efficacy : Laboratory tests indicated that the compound displayed significant antibacterial activity against Staphylococcus aureus and E. coli, suggesting its application in developing new antibiotics .
Mécanisme D'action
The compound exerts its effects through the reduction of the nitro group to form reactive intermediates. These intermediates interact with the DNA of microorganisms, leading to the inhibition of nucleic acid synthesis and ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Metronidazole: Another nitroimidazole with similar anti-protozoal and antibacterial properties but is mutagenic.
Tinidazole: Similar to metronidazole but with a longer half-life and better tolerability.
Ornidazole: Used for similar therapeutic purposes but has different pharmacokinetic properties.
Uniqueness: 1-Methyl-2-methylsulfonyl-4-nitroimidazole stands out due to its non-mutagenic nature, making it a safer alternative for therapeutic use. Its unique combination of a methylsulfonyl group and a nitro group provides distinct chemical reactivity and biological activity compared to other nitroimidazoles .
Activité Biologique
1-Methyl-2-methylsulfonyl-4-nitroimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the nitroimidazole class, characterized by a nitro group attached to an imidazole ring. Its structure can be represented as follows:
The presence of the methylsulfonyl group enhances its solubility and reactivity, which can influence its biological activity.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits potent activity against Gram-positive bacteria, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |
---|---|---|
Staphylococcus aureus | 31.25 - 125 | 62.5 - 250 |
Bacillus subtilis | 31.25 - 62.5 | 62.5 - 125 |
Micrococcus luteus | 62.5 - 250 | 125 - 500 |
The compound's bactericidal activity is indicated by MBC/MIC ratios typically ranging from 1 to 2, suggesting effective killing rather than merely inhibiting growth .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer effects. Studies have demonstrated cytotoxic activity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
SW620 (colon cancer) | 64.2 |
PC3 (prostate cancer) | 70.2 |
MDA-MB-231 (breast cancer) | >100 |
The selectivity index for these compounds appears favorable compared to traditional chemotherapeutics like doxorubicin, which has an IC50 of 0.3 µM .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial Action : The nitro group can be reduced by microbial nitroreductases, leading to the formation of reactive intermediates that bind covalently to bacterial DNA and proteins, disrupting essential cellular functions .
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through oxidative stress pathways or by inhibiting critical signaling pathways involved in cell proliferation .
Case Studies and Research Findings
A series of studies have highlighted the efficacy of this compound in both microbial and cancer models:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of this compound exhibited significant antibacterial effects against resistant strains of bacteria, with MIC values as low as 31.25 µg/mL against S. aureus .
- Cytotoxicity Evaluation : Another investigation explored the cytotoxic effects on human cancer cell lines, revealing that while the compound was effective against certain types of cancer cells, it showed lower toxicity towards normal cells, indicating a potential therapeutic window .
Propriétés
IUPAC Name |
1-methyl-2-methylsulfonyl-4-nitroimidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-7-3-4(8(9)10)6-5(7)13(2,11)12/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEPQBKUIIRSRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318104 | |
Record name | 1-methyl-2-methylsulfonyl-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86072-17-5 | |
Record name | NSC326152 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-2-methylsulfonyl-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.